molecular formula C11H13N3O2 B8772926 (1-(4-methoxybenzyl)-1H-1,2,3-triazol-4-yl)methanol

(1-(4-methoxybenzyl)-1H-1,2,3-triazol-4-yl)methanol

Cat. No. B8772926
M. Wt: 219.24 g/mol
InChI Key: AEPDMRBNJFPDTK-UHFFFAOYSA-N
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Patent
US07576165B2

Procedure details

93 mmol 1-(azidomethyl)-4-methoxybenzene, 110 mmol propargyl alcohol were mixed in 230 ml tert-butyl alcohol/H2O (1:1) solution. 1 mmol CuSO4.5H2O and 10 mmol Ascorbic acid sodium salts dissolved in 2 ml water were added into the solution. The mixture was stirred for 2 days. After evaporation, the mixture was purified by flash column to give 55 mmol (1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-yl) methanol. 1H NMR (CDCl3): 7.42 (1H, s), 7.22 (2H, d, JH-H=8.70), 6.88 (2H, d, JH-H=8.70), 5.43 (2H, s), 4.73 (2H, s), 3.79 (3H, s).
Quantity
93 mmol
Type
reactant
Reaction Step One
Quantity
110 mmol
Type
reactant
Reaction Step One
Quantity
230 mL
Type
solvent
Reaction Step One
[Compound]
Name
CuSO4.5H2O
Quantity
1 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
Ascorbic acid sodium salts
Quantity
10 mmol
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]([CH2:4][C:5]1[CH:10]=[CH:9][C:8]([O:11][CH3:12])=[CH:7][CH:6]=1)=[N+:2]=[N-:3].[CH2:13]([OH:16])[C:14]#[CH:15]>C(O)(C)(C)C.O.O>[CH3:12][O:11][C:8]1[CH:9]=[CH:10][C:5]([CH2:4][N:1]2[CH:15]=[C:14]([CH2:13][OH:16])[N:3]=[N:2]2)=[CH:6][CH:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
93 mmol
Type
reactant
Smiles
N(=[N+]=[N-])CC1=CC=C(C=C1)OC
Name
Quantity
110 mmol
Type
reactant
Smiles
C(C#C)O
Name
Quantity
230 mL
Type
solvent
Smiles
C(C)(C)(C)O.O
Step Two
Name
CuSO4.5H2O
Quantity
1 mmol
Type
reactant
Smiles
Name
Ascorbic acid sodium salts
Quantity
10 mmol
Type
reactant
Smiles
Name
Quantity
2 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 2 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added into the solution
CUSTOM
Type
CUSTOM
Details
After evaporation
CUSTOM
Type
CUSTOM
Details
the mixture was purified by flash column

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
COC1=CC=C(CN2N=NC(=C2)CO)C=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 55 mmol
YIELD: CALCULATEDPERCENTYIELD 59.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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